methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Descriptors
IUPAC Name and CAS Registry Number
The compound’s IUPAC name is methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate , reflecting its bicyclic pyrrolo[2,3-d]pyrimidine scaffold and substituents. The CAS registry number 1086386-40-4 uniquely identifies this compound in chemical databases.
Molecular Formula and Molecular Weight
The molecular formula is C₁₄H₁₉N₃O₄ , derived from the pyrrolopyrimidine core (C₈H₈N₃O₂) and substituents: an isobutyl group (C₄H₉), two methyl groups (C₂H₆), and a methyl ester (COOCH₃). The molecular weight is calculated as 293.32 g/mol , confirmed by computational tools and experimental data.
| Molecular Formula | Molecular Weight | CAS Registry Number |
|---|---|---|
| C₁₄H₁₉N₃O₄ | 293.32 g/mol | 1086386-40-4 |
SMILES Notation and InChI Key
The SMILES string CC(Cn1c(cc2c1n(c(=O)n(c2=O)C)C)C(=O)OC)C encodes the compound’s structure, highlighting the pyrrolopyrimidine core, isobutyl substituent, methyl groups, and methyl ester. The InChIKey VYVCRUYRIHVRNG-UHFFFAOYSA-N serves as a standardized identifier for database indexing and computational chemistry applications.
| SMILES | InChI Key |
|---|---|
| CC(Cn1c(cc2c1n(c(=O)n(c2=O)C)C)C(=O)OC)C | VYVCRUYRIHVRNG-UHFFFAOYSA-N |
Structural Features and Functional Groups
The compound’s structure comprises a pyrrolo[2,3-d]pyrimidine bicyclic system, a fused pyrrole-pyrimidine ring system. Key substituents and functional groups include:
- Isobutyl Group (C₄H₉) : Attached at position 7 of the pyrrolopyrimidine core, contributing steric bulk and hydrophobic character.
- Methyl Groups (CH₃) : Located at positions 1 and 3 of the pyrrolopyrimidine ring, enhancing electronic and steric properties.
- Methyl Ester (COOCH₃) : Positioned at carbon 6, this group is critical for solubility and reactivity in synthetic applications.
- Carbonyl Groups (C=O) : Present at positions 2 and 4 of the pyrimidine ring, forming part of the tetrahydro-2,4-dioxo system.
Bicyclic Core and Substituent Positions
The pyrrolo[2,3-d]pyrimidine core is a fused bicyclic system where the pyrrole ring (positions 1–5) is fused to the pyrimidine ring (positions 2,3,6,7). The numbering follows IUPAC conventions, with substituents assigned to specific positions:
- Position 1 : Methyl group (CH₃)
- Position 3 : Methyl group (CH₃)
- Position 6 : Methyl ester (COOCH₃)
- Position 7 : Isobutyl group (C₄H₉)
Functional Group Interactions
The carbonyl groups at positions 2 and 4 participate in resonance stabilization of the pyrimidine ring, while the methyl ester at position 6 may undergo hydrolysis under acidic or basic conditions. The isobutyl group at position 7 likely influences solubility and molecular recognition in biochemical contexts.
Properties
IUPAC Name |
methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-8(2)7-17-10(13(19)21-5)6-9-11(17)15(3)14(20)16(4)12(9)18/h6,8H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVCRUYRIHVRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104665 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-40-4 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is part of the pyrrolo[2,3-d]pyrimidine class of compounds, which have been found to inhibit viral dna polymerases.
Mode of Action
Similar compounds in the pyrrolo[2,3-d]pyrimidine class have been found to inhibit viral dna polymerases. This suggests that the compound might interact with these enzymes and inhibit their function, thereby preventing the replication of viral DNA.
Biochemical Analysis
Biochemical Properties
Methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered gene expression patterns and metabolic activities . These changes can result in varied cellular responses, including cell growth, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects are often observed, where a specific dosage range results in optimal biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . The compound’s localization can affect its interaction with biomolecules and its overall biological activity.
Biological Activity
Methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (referred to as M7ID-DMPC) is a synthetic compound belonging to the pyrrolopyrimidine class. This compound exhibits a range of potential biological activities due to its unique structural features and functional groups. Despite limited direct studies on M7ID-DMPC itself, insights can be drawn from related compounds and its chemical characteristics.
- Molecular Formula : C14H19N3O4
- Molecular Weight : 293.32 g/mol
- Melting Point : 165°C to 167°C
- Purity : >97% .
These properties indicate that M7ID-DMPC is thermally stable and possesses a complex structure conducive to various chemical reactions.
Biological Activity Overview
Pyrrolopyrimidine derivatives are known for their diverse biological activities, including but not limited to:
- Anticancer Activity : Many pyrrolopyrimidine compounds have demonstrated inhibitory effects on protein kinases such as CDK4 and CDK6, which are crucial in regulating the cell cycle. For instance, studies have shown that modifications in the substituents of these compounds can enhance their selectivity and potency against cancer cells .
- Antibacterial Effects : Some derivatives exhibit significant antibacterial properties. The structural similarities between M7ID-DMPC and other active compounds suggest potential antibacterial applications .
Structure-Activity Relationship (SAR)
The biological activity of M7ID-DMPC can be inferred through its structure. The presence of multiple functional groups (dioxo and carboxylate) allows for various interactions with biological targets. This is crucial for determining the pharmacodynamics and pharmacokinetics of the compound.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine | C13H17N3O5 | Contains methoxypropyl substituent |
| 6-Benzyl-2-thiophenecarboxylic acid derivative | C15H14N4O4S | Exhibits different substituents but similar core structure |
| Pyrrolopyrimidine derivatives (general) | Varies | Known for diverse biological activities |
The specific isobutyl and dimethyl substitutions in M7ID-DMPC may confer distinct pharmacological properties compared to other derivatives within the class .
Inhibition of CDK Kinases
Research has highlighted that certain pyrrolopyrimidine derivatives inhibit CDK4 and CDK6 effectively. For example, a study demonstrated that modifications at specific positions on the pyrrolopyrimidine scaffold could enhance inhibitory activity against human pancreatic cancer cells (MIA PaCa2) . Such findings suggest that M7ID-DMPC could potentially be optimized for similar therapeutic applications.
Antitumor Activity
Another study focused on pyrrolopyrimidine derivatives indicated significant antitumor activity through selective inhibition of cancer cell proliferation via folate receptor-mediated pathways. This suggests that M7ID-DMPC might also engage in similar mechanisms due to its structural characteristics .
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C14H19N3O4
- Molecular Weight : Approximately 295.295 g/mol
- Melting Point : 165°C to 167°C
- CAS Number : 1086386-40-4
Structural Features
M7ID-DMPC features multiple functional groups, including dioxo and carboxylate functionalities, which contribute to its chemical reactivity. This enables various synthetic pathways and modifications that could enhance biological activity or pharmacological properties.
Pharmaceutical Development
Pyrrolopyrimidine derivatives are often investigated for their pharmacological properties. While specific data on M7ID-DMPC is scarce, its structural similarities to other known bioactive compounds suggest it may possess:
- Antitumor activity
- Antiviral properties
- Antimicrobial effects
Synthetic Chemistry
The compound can serve as a precursor in the synthesis of more complex molecules. Its unique structure allows for:
- Modification to create derivatives with altered biological activities.
- Exploration in medicinal chemistry for drug development.
Biochemical Studies
M7ID-DMPC's interaction with biological systems could be studied to understand:
- Mechanisms of action similar to other pyrrolopyrimidine compounds.
- Potential targets within metabolic pathways or cellular processes.
Case Studies and Research Insights
Currently, there are no published research articles or patents specifically detailing M7ID-DMPC's applications in scientific literature. However, the potential avenues for research include:
- In vitro studies to assess cytotoxicity and efficacy against various cancer cell lines.
- In vivo studies to evaluate pharmacokinetics and pharmacodynamics.
Given the lack of direct studies on M7ID-DMPC, researchers may explore related compounds within the pyrrolopyrimidine class to draw parallels in biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolo[2,3-d]pyrimidine derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects at Position 7: The isobutyl group in the target compound provides moderate steric bulk and lipophilicity compared to the 3-methoxypropyl group in , which introduces polarity via the ether linkage. Substituents influence solubility: The methoxypropyl group (polar) may improve aqueous solubility, whereas isobutyl or benzyl groups favor membrane permeability .
Functional Group at Position 6 :
- Methyl esters (target compound and ) are hydrolytically labile, making them prodrug candidates.
- Carboxylic acids () are ionizable at physiological pH, aiding solubility but limiting blood-brain barrier penetration.
- Carboxamides () exhibit stability and hydrogen-bonding capacity, often critical for target engagement in drug design.
Heterocyclic Core Variations :
- Imidazo[1,2-a]pyridine derivatives (e.g., ) differ in ring structure but share similar fused bicyclic systems. These analogs often display distinct electronic properties due to nitrogen atom positioning, affecting reactivity and bioactivity.
Table 2: Physical Properties
Preparation Methods
Core Pyrrolo[2,3-d]pyrimidine Scaffold Synthesis
The synthesis begins with the formation of the pyrrolo[2,3-d]pyrimidine nucleus, which is a fused bicyclic system combining a pyrrole and a pyrimidine ring. Key methods include:
Palladium-catalyzed cross-coupling reactions : Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, methyl groups are introduced at the 1- and 3-positions using methylmagnesium bromide in the presence of palladium catalysts such as PdCl2(dppf) under inert atmosphere and controlled temperature (20–60 °C). This step typically proceeds with high yield (~84%) and purity, producing 4-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediates.
Magnesium chloride-mediated reactions : In tetrahydrofuran (THF) solvent at room temperature, magnesium chloride facilitates nucleophilic substitution on pyrrolo[2,3-d]pyrimidine derivatives, yielding methylated products with yields around 69%.
Functionalization to Introduce the Isobutyl and Carboxylate Groups
The target compound features an isobutyl substituent at the 7-position and a methyl ester at the 6-position carboxylate. The preparation of these functionalities involves:
Selective alkylation at the 7-position : Introduction of the isobutyl group can be achieved via nucleophilic substitution or alkylation reactions using appropriate alkyl halides or sulfonates under basic conditions. Although direct literature on the isobutyl substitution is limited, analogous alkylations on the pyrrolo[2,3-d]pyrimidine core are typically conducted under mild conditions to preserve the integrity of the bicyclic system.
Esterification to form methyl carboxylate : The carboxylic acid at the 6-position is converted to the methyl ester by treatment with methanol in the presence of acid catalysts or by employing methylating agents such as diazomethane or methyl iodide under basic conditions. This step ensures the formation of the methyl ester functional group critical for the compound’s biological activity.
Representative Synthetic Route Summary
Detailed Research Findings and Notes
The palladium-catalyzed methylation step is critical for introducing methyl groups at nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring, enhancing compound stability and biological activity.
Alkylation at the 7-position requires careful control of reaction conditions to avoid over-alkylation or degradation of the bicyclic core. Use of organic bases and mild temperatures is preferred.
Purification of intermediates and final products is commonly performed by silica gel column chromatography using solvent gradients such as ethyl acetate/hexane or acetonitrile/water mixtures, ensuring high purity (>95%) suitable for biological evaluation.
Analytical characterization includes NMR spectroscopy (1H-NMR), mass spectrometry (ESI-MS), and melting point determination to confirm structure and purity.
Alternative synthetic approaches involve the use of sodium diformylamide as a reagent for constructing the pyrrolo[2,3-d]pyrimidine core, which may be applicable in preparing related derivatives.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Typical Parameters |
|---|---|---|
| PdCl2(dppf) | Catalyst for methylation | 0.1 equiv, inert atmosphere, 20-60 °C |
| Methylmagnesium bromide | Methyl donor | 3 M in ether, dropwise addition |
| Isobutyl halide (e.g., bromide) | Alkylating agent | Room temp to reflux, basic medium |
| Methanol + acid catalyst | Esterification | Room temp to reflux |
| Magnesium chloride in THF | Facilitates nucleophilic substitution | 20 °C, 8 h |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how can its purity be validated?
- Methodology :
- Synthesis : Adapt multi-step strategies from structurally analogous pyrrolo[2,3-d]pyrimidine derivatives. For example, start with ester-functionalized pyrrole precursors and employ coupling agents (e.g., acyl chlorides) under reflux conditions with polar aprotic solvents like DMF. Optimize stepwise functionalization to introduce isobutyl and methyl groups .
- Validation : Use ¹H/¹³C NMR to confirm substituent integration and stereochemistry. IR spectroscopy can verify carbonyl (C=O) and ester (C-O) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, resolving ±0.001 Da discrepancies .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodology :
- Primary Techniques : ¹H/¹³C NMR (for substituent assignment), IR (functional group verification), and HRMS (molecular formula confirmation).
- Conflict Resolution : If spectral peaks overlap (e.g., methyl/isobutyl protons), use 2D NMR (COSY, HSQC) or isotopic labeling. Cross-validate with alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to shift proton environments. For ambiguous HRMS data, repeat analysis under controlled ionization conditions (e.g., ESI vs. MALDI) .
Q. What experimental design principles (e.g., Design of Experiments, DoE) should be applied to efficiently explore reaction parameters for synthesizing this compound?
- Methodology :
- DoE Framework : Use factorial designs to simultaneously vary temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can optimize yield and selectivity. For example, a central composite design (CCD) reduces the number of trials by 40–60% while identifying nonlinear parameter interactions .
- Validation : Confirm optimal conditions with triplicate runs and statistical analysis (e.g., ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
- Methodology :
- Reaction Modeling : Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., cyclization, esterification). Software like Gaussian or ORCA can predict activation barriers and identify rate-limiting steps.
- Experimental Integration : Combine computational predictions with high-throughput screening (HTS). For example, ICReDD’s workflow uses quantum-mechanical/molecular-mechanical (QM/MM) simulations to prioritize reaction conditions, reducing experimental iterations by 50–70% .
Q. How does the steric and electronic environment of substituents (e.g., isobutyl, methyl groups) influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodology :
- Steric Analysis : Use molecular dynamics (MD) simulations to quantify steric hindrance (e.g., Tolman cone angles for substituents). Compare reaction rates of methyl vs. bulkier analogs (e.g., tert-butyl) under identical conditions.
- Electronic Effects : Perform Hammett studies by introducing electron-withdrawing/donating groups on the pyrrolo-pyrimidine core. Monitor reactivity shifts via UV-Vis or cyclic voltammetry .
Q. How can researchers resolve contradictions in kinetic data (e.g., inconsistent rate constants) during mechanistic studies of this compound’s reactions?
- Methodology :
- Data Triangulation : Cross-check kinetic measurements using multiple techniques (e.g., stopped-flow spectroscopy vs. NMR time-course experiments).
- Error Analysis : Apply Bayesian statistics to quantify uncertainty in rate constants. For outlier data points, re-examine experimental conditions (e.g., purity of reagents, temperature control) .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?
- Methodology :
- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization). Use microreactors to enhance heat/mass transfer and minimize side reactions.
- Purification : Implement simulated moving bed (SMB) chromatography for large-scale separation of diastereomers or regioisomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
